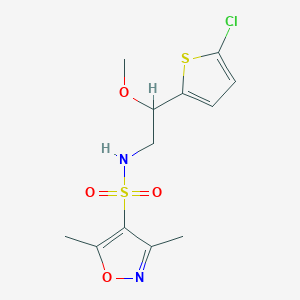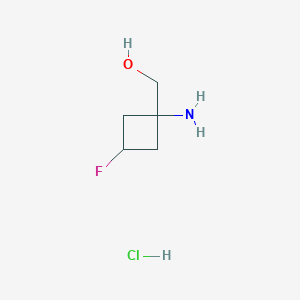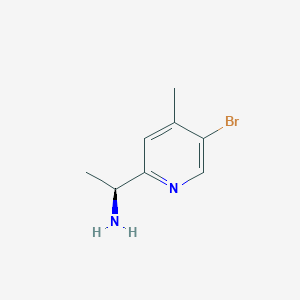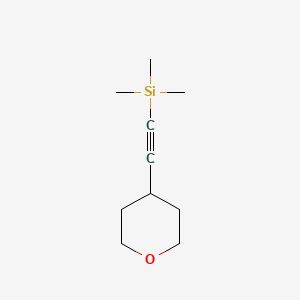![molecular formula C15H20N2O6S B2403569 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide CAS No. 941995-89-7](/img/structure/B2403569.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide” is a complex organic compound. The “1,4-dioxaspiro[4.5]decan-2-ylmethyl” part suggests the presence of a spirocyclic structure, which is a compound with two rings sharing a single atom . The “2-nitrobenzenesulfonamide” part indicates the presence of a nitro group (NO2) and a benzenesulfonamide group attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the nitrobenzenesulfonamide group. The spirocyclic structure would likely impart some degree of three-dimensionality to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the nitro group and the benzenesulfonamide group. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Metal Complexes
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide has been utilized in the synthesis and characterization of vic-dioxime ligands, which are then used to create metal complexes with elements like Cobalt(II), Nickel(II), Copper(II), and Zinc(II). These complexes have diverse metal-to-ligand ratios and coordinate through different atoms, depending on the metal involved. This research is significant in understanding the coordination chemistry of these complexes and their potential applications in various fields like catalysis or material science (Canpolat & Kaya, 2004).
Biofilm Inhibition and Cytotoxicity
Another research application of this compound involves its derivatives being used in the study of bacterial biofilm inhibition and cytotoxicity. These derivatives have shown inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. Additionally, the cytotoxicity of these compounds was evaluated, suggesting their potential use in biomedical applications, especially in targeting bacterial infections (Abbasi et al., 2020).
Synthesis of Bifunctional Synthetic Intermediates
This compound is also significant in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate widely used in producing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. This research highlights its utility in the chemical industry for synthesizing a variety of commercially important products (Zhang Feng-bao, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-17(19)13-6-2-3-7-14(13)24(20,21)16-10-12-11-22-15(23-12)8-4-1-5-9-15/h2-3,6-7,12,16H,1,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYFWYAAOOWRGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)
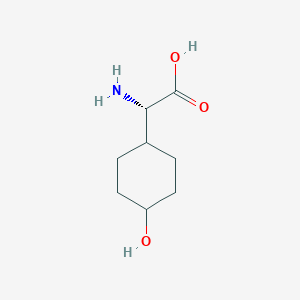

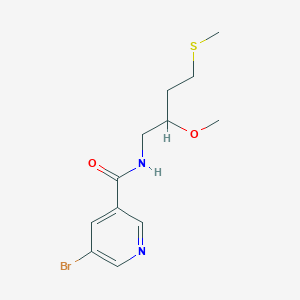
![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
